molecular formula C16H16N4O2 B4893968 bis(3-pyridylformyl)piperazine CAS No. 17433-21-5

bis(3-pyridylformyl)piperazine

Cat. No.: B4893968
CAS No.: 17433-21-5
M. Wt: 296.32 g/mol
InChI Key: XJMVXWNSBCEPCJ-UHFFFAOYSA-N
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Description

bis(3-pyridylformyl)piperazine is a sophisticated organic compound that serves as a versatile and flexible ligand in coordination chemistry and materials science research. Its molecular structure features a central piperazine ring with pyridylformyl substituents, which allows it to bridge metal centers and form complex supramolecular architectures. Researchers utilize this ligand for the design and synthesis of advanced metal-organic frameworks (MOFs) and coordination polymers. These constructs are investigated for their unique structural properties and potential applications in areas such as catalysis and molecular sensing. A key research application involves the synthesis of multidimensional coordination polymers. In one study, this compound was combined with various aromatic dicarboxylic acids to assemble two-dimensional layer-like coordination polymers with diverse structural features . The conformational flexibility of the this compound ligand is a critical factor in its utility. This flexibility enables the spontaneous self-assembly of complex structures, such as a saturated quadruple-stranded metallohelicate, upon coordination with metal ions like Pd(II) . This property makes it a valuable building block in supramolecular chemistry for creating intricate and functionally interesting metallo-architectures. This product is intended for research purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(pyridine-2-carbonyl)piperazin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-15(13-5-1-3-7-17-13)19-9-11-20(12-10-19)16(22)14-6-2-4-8-18-14/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMVXWNSBCEPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=N2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293304
Record name piperazine-1,4-diylbis(pyridin-2-ylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17433-21-5
Record name NSC88455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name piperazine-1,4-diylbis(pyridin-2-ylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-pyridylformyl)piperazine typically involves the reaction of nicotinyl chloride hydrochloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under nitrogen atmosphere. The mixture is stirred at room temperature for 24 hours, followed by neutralization with sodium bicarbonate solution. The organic layer is then separated, dried, and the solvent is evaporated to yield the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: Bis(3-pyridylformyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Complexation: Palladium nitrate is commonly used for complexation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Scientific Research Applications

Coordination Chemistry

3-bpfp has been extensively studied for its ability to form coordination complexes with various metal ions. These complexes often exhibit interesting structural features and properties that can be tailored for specific applications.

Metal Complex Formation

  • Copper(II) Complexes : Research has demonstrated the synthesis of new copper(II) complexes using 3-bpfp as a ligand. For instance, the complex [Cu2(3bpfp)(2,6PDA)2(H2O)2][Cu_2(3-bpfp)(2,6-PDA)_2(H_2O)_2] was synthesized, revealing a dinuclear structure where adjacent copper ions are linked by the 3-bpfp ligand. This complex exhibits significant thermal stability and electrochemical properties, making it suitable for applications in sensors and catalysis .
  • Palladium(II) Complexes : Another study investigated palladium(II) complexes formed with 3-bpfp. The conformation of the ligand allows for the spontaneous formation of metallohelicates, which can have applications in materials science and nanotechnology .

Structural Insights

The structural analysis of these complexes often involves X-ray diffraction studies, which provide insights into their three-dimensional arrangements and bonding interactions. For example, the crystal structure of a copper complex showed that hydrogen bonding and π-π stacking interactions contribute to the stability of the supramolecular network formed by these ligands .

Electrochemical Applications

The electrochemical properties of 3-bpfp complexes have been a focal point in research due to their potential use in energy storage and conversion systems.

  • Electrochemical Behavior : Studies have shown that the redox processes of copper complexes involving 3-bpfp are surface-confined, indicating their potential utility in electrochemical sensors. The peak currents observed in cyclic voltammetry experiments suggest that these complexes can be effectively used for detecting specific analytes in solution .

Therapeutic Potential

Emerging research suggests that 3-bpfp may also have applications in medicinal chemistry, particularly concerning its interactions with biological systems.

  • Anticancer Properties : Preliminary studies indicate that derivatives of 3-bpfp may exhibit anticancer activity by interacting with tobacco-specific nitrosamines, which are known carcinogens. The compound's structure allows it to potentially inhibit mutagenic actions associated with these harmful substances .

Summary Table of Applications

Application AreaDescriptionReferences
Coordination ChemistryForms stable complexes with metal ions like Cu(II) and Pd(II), exhibiting unique structures
Electrochemical SensorsExhibits surface-confined redox processes suitable for sensor applications
Therapeutic PotentialMay inhibit mutagenic effects of carcinogens such as tobacco-specific nitrosamines

Mechanism of Action

The mechanism of action of bis(3-pyridylformyl)piperazine primarily involves its ability to form complexes with metal ions. The piperazine ring and pyridylformyl groups provide multiple coordination sites, allowing the compound to interact with metal ions and form stable complexes. These interactions can influence the properties and behavior of the resulting complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: 3-bpfp vs. 4-bpfp

The positional isomer bis(4-pyridylformyl)piperazine (4-bpfp) differs in pyridyl substitution (para vs. meta), leading to distinct coordination behaviors and topologies:

Compound Coordination Sites Metal Complex Topology Key Properties/Applications
3-bpfp Pyridyl-N, amide-O (rare) 2D rhombohedral grids (Mn, Zn) ; 3D networks (Cd) Optical limiting , catalysis
4-bpfp Pyridyl-N, amide-O (common) 2D layered structures (Cd, Cu) ; 3D binodal lattices (Cd) Luminescence, anion-dependent dimensionality
  • Flexibility and Geometry : 3-bpfp’s meta-substitution allows greater conformational flexibility, enabling diverse metal coordination (e.g., chair-like piperazine in 2D Mn/Zn grids). In contrast, 4-bpfp’s para-substitution stabilizes planar layers, as seen in [CdCl₂(4-bpfp)]ₙ, where amide-O bonding is more prevalent .
  • Dimensionality: 3-bpfp forms 3D networks with Cd²⁺ via azide bridges, while 4-bpfp with SO₄²⁻ creates a novel 3,5-connected binodal lattice .

Substituent Variations in Piperazine-Based Ligands

2.2.1. Pyridinylmethyl vs. Pyridylformyl Groups
  • 1,4-Bis[(2-pyridinyl)methyl]piperazine (L1): This ligand forms less sterically hindered complexes compared to 3-bpfp. Derivatives like L2 (quinolyl) and L4 (bulky pyridyl) increase steric bulk, altering DNA cleavage efficiency in Cu(II) complexes .
  • Bis(cyanobenzyl)piperazine: Ag(I) complexes with 4-cyanobenzyl groups form 2D polymers, while 3-cyanobenzyl yields 1D chains or 3D networks, driven by anion-solvent interactions .
2.2.2. Functional Group Modifications
  • Bis(1,3,4-thiadiazole)piperazines: These derivatives, designed for antimicrobial activity, leverage hydrogen-bonding thiadiazole groups for enoyl ACP reductase inhibition, contrasting with 3-bpfp’s non-biological applications .
  • Bis(heteroaryl)piperazines (BHAPs) : Used in HIV-1 RT inhibitors (e.g., PNU-80493E), BHAPs prioritize electronic effects (e.g., carbonyl linkers enhance binding vs. alkyl chains) .

Functional and Application-Based Comparisons

Compound Class Key Features Applications vs. 3-bpfp
3-bpfp Coordination Polymers Excited-state absorption, flexible topology Optical limiters , catalytic MOFs
4-bpfp Coordination Polymers Anion-dependent luminescence Sensor materials, layered catalysts
Nipecotamides Hydrophobic-anionic site interaction Platelet aggregation inhibition
Bromopropionyl Piperazines Dithiocarboxy derivatives Selective anti-tumor activity (e.g., HL-60)

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